molecular formula C17H20N2O B2817294 1-苄基-4-(吡啶-3-基)哌啶-4-醇 CAS No. 188879-36-9

1-苄基-4-(吡啶-3-基)哌啶-4-醇

货号 B2817294
CAS 编号: 188879-36-9
分子量: 268.36
InChI 键: LDUXAULZICUOCV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL” is a chemical compound with the molecular formula C17H20N2O . It is a pale-yellow to yellow-brown solid . This compound is used in various scientific and industrial applications .


Molecular Structure Analysis

The InChI code for “1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL” is 1S/C17H20N2O/c20-17(16-7-4-10-18-13-16)8-11-19(12-9-17)14-15-5-2-1-3-6-15/h1-7,10,13,20H,8-9,11-12,14H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL” is a pale-yellow to yellow-brown solid . It has a molecular weight of 268.36 . The compound should be stored at a temperature of 2-8°C .

科学研究应用

合成和化学性质

  • 备选合成途径:一种相关化合物(−)-(3R,4R)-1-苄基-4-(苄基氨基)哌啶-3-醇的可扩展合成已被开发,展示了制药化学中高效且可扩展的生产方法的潜力(Young 等人,2012)
  • 功能化吡啶:对功能化 4H-吡喃并[3,2-c]吡啶的合成研究证明了吡啶衍生物在创造具有多种生物活性的结构多样的分子的多功能性(Mekheimer 等人,1997)
  • 偶氮的芳基化:一种通过偶氮的芳基化制备 3-和 4-(1H-偶氮-1-基)哌啶的方法,扩展到苯并类似物,突出了该化合物在合成杂环化合物中的广泛适用性(Shevchuk 等人,2012)

结构和电子性质

  • 晶体结构和抗惊厥活性:包括 1-苄基-4-(吡啶-3-基)哌啶-4-醇衍生物在内的几种抗惊厥化合物的晶体结构已得到解决,提供了对分子结构和药理活性之间关系的见解(Georges 等人,1989)

药物化学

  • 抗惊厥药结构:已经研究了各种抗惊厥药的结构和电子性质,包括与 1-苄基-4-(吡啶-3-基)哌啶-4-醇相关的抗惊厥药,以了解它们的作用方式并设计新的治疗剂(Georges 等人,1989)

晶体学和分子建模

  • 晶体和分子结构:对相关化合物的晶体和分子结构的研究为新材料和药物的开发提供了基础知识,揭示了分子取向和相互作用如何影响物理和化学性质(Pfaffenrot 等人,2012)

安全和危害

The safety information available indicates that “1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

Piperidine derivatives, including “1-Benzyl-4-(pyridin-3-YL)piperidin-4-OL”, have significant potential in the field of drug discovery due to their wide range of pharmacological activities . Future research may focus on exploring these activities further and developing new therapeutic applications for these compounds.

属性

IUPAC Name

1-benzyl-4-pyridin-3-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(16-7-4-10-18-13-16)8-11-19(12-9-17)14-15-5-2-1-3-6-15/h1-7,10,13,20H,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUXAULZICUOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CN=CC=C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(α) A solution of 16.7 g (106 mmol) of 3-bromo-pyridine in 200 ml of tert-butyl methyl ether was cooled to -75° C. Thereto there was added dropwise within 45 minutes a solution of 66 ml (106 mmol) of n-butyllithium (1.6M in hexane) and the mixture was stirred at -75° C. for one hour. Subsequently, a solution of 10.0 g (52.8 mmol) of 1-benzyl-4-piperidone in 50 ml of tert-butyl methyl ether was added dropwise at -70° C. to -75° C. and thereafter the mixture was stirred for 2 hours. Subsequently, the mixture was left to warm to room temperature. Thereafter, it was hydrolyzed with 50 ml of water and extracted with 100 ml of ethyl acetate. The organic phase was dried over magnesium sulphate and finally the solvent was evaporated under reduced pressure, with the product beginning to separate. From the evaporated mother liquor there were isolated by crystallization from a mixture of ethyl acetate and hexane a further 1.9 g, so that a total of 8.4 g (60% of theory) of 1'-benzyl-2',3',5',6'-tetrahydro-1'H-[3,4']bipyridinyl-4'-ol were obtained as a colourless solid; MS: 268 (M+H)+.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

(Apparatus: 1 I three-necked flask with nitrogen balloon) Magnesium (5.7 g) was initially introduced into anhydrous ether (125 ml), 1,1-dibromoethane (0.5 g) and isopropyl chloride (17.3 ml) were added dropwise and the mixture was stirred for 15 min to initiate the magnesium. A solution of 3-bromopyridine (25 g) in anhydrous tetrahydrofuran (400 ml) was added dropwise at 40° C. over the course of 20 min and the mixture was then refluxed for 2 h. A solution of 1-benzylpiperidin-4-one (30 g) in anhydrous tetrahydrofuran (100 ml) was finally added dropwise at 40° C. over the course of 20 min and the mixture was stirred at room temperature overnight. Thin layer chromatography control: 10% methanol in chloroform. The reaction mixture was hydrolysed with water (50 ml) at 0° C. and filtered over Celite. Extraction was carried out with methylene chloride (2×100 ml) and the combined organic phases were washed with water (50 ml), dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (Alox neutral) with 5% methanol in chloroform. Yield: 8.2 g (19%)
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
17.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
30 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。